molecular formula C8H5BrClF3 B1521741 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-30-4

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1521741
M. Wt: 273.48 g/mol
InChI Key: YRFOLKUXYFOHML-UHFFFAOYSA-N
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Description

“1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H5BrClF3 . It has a molecular weight of 273.48 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” include its molecular weight, which is 273.48 , and its molecular formula, which is C8H5BrClF3 .

Scientific Research Applications

Regioselective Metalation and Synthetic Utility

Reagent-modulated Site Selectivities

The compound has been studied for its reactivity in metalation reactions, demonstrating regioselective deprotonation adjacent to halogen substituents. This selectivity is modulated by the choice of reagents and conditions, enabling the synthesis of various organometallic compounds (Mongin, Desponds, & Schlosser, 1996).

Radical Addition Reactions in Aqueous Media

Bromine Atom-transfer Radical Addition

The compound is involved in bromine atom-transfer radical addition reactions. These reactions proceed efficiently in polar solvents and aqueous media, highlighting the influence of solvent on reaction efficiency and product formation (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Organometallic Synthesis

Versatile Starting Material for Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material for synthesizing organometallic compounds. Its utility is demonstrated through various reactions yielding synthetically useful organomagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Aryne Route to Naphthalenes

Aryne Generation and Reactivity

The treatment of bromo-substituted benzene derivatives with lithium diisopropylamide (LDA) generates arynes, intermediates in the synthesis of naphthalenes. This pathway illustrates the compound's role in accessing structurally complex aromatic compounds through in situ trapping and subsequent transformations (Schlosser & Castagnetti, 2001).

Safety And Hazards

“1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene” is classified as an irritant . It’s recommended to avoid breathing its fumes, mist, spray, or vapors. It’s also advised to wash skin thoroughly after handling and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFOLKUXYFOHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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